molecular formula C12Br10O B1669992 Decabromodiphenyl ether CAS No. 1163-19-5

Decabromodiphenyl ether

Cat. No.: B1669992
CAS No.: 1163-19-5
M. Wt: 959.2 g/mol
InChI Key: WHHGLZMJPXIBIX-UHFFFAOYSA-N
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Description

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992)
Polybrominated diphenyl ethers (PBDEs) are flame-retardant chemicals that are added to plastics and foam products to make them difficult to burn. There are different kinds of PBDEs;  some have only a few bromine atoms attached, while some have as many as ten bromine attached to the central molecule. PBDEs exist as mixtures of similar chemicals called congeners. Because they are mixed into plastics and foams rather than bound to them, PBDEs can leave the products that contain them and enter the environment.
Polybrominated biphenyls (PBBs) are manufactured chemicals. They are added to the plastics used to make products like computer monitors, televisions, textiles, plastic foams, etc. to make them difficult to burn. PBBs can leave these plastics and find their way into the environment. PBBs are usually colorless to off-white solids. PBBs are mixtures of brominated biphenyl compounds known as congeners.

Mechanism of Action

Decabromodiphenyl ether (decaBDE) is a member of the Poly Brominated Diphenyl Ether family (PBDEs) and is a highly persistent flame retardant known for its environmental persistence and potential health risks .

Target of Action

DecaBDE is primarily targeted at reducing the risk of fire in various consumer products. It is used as a highly brominated flame retardant additive in the plastic and textile industry . It is also known to interact with thyroid hormone receptors (TRs), thyroid binding globulin (TBG), transthyretin (TTR), and related enzymes .

Mode of Action

DecaBDE works by reducing the flammability of materials. It is always used in conjunction with antimony trioxide in polymers . DecaBDE debrominates into lower brominated diphenyl ethers, and these congeners are more toxic, bio-accumulative, and persistent in nature .

Biochemical Pathways

DecaBDE undergoes phototransformation in various media, including n-hexane, MeOH:H2O, and simulated seawater . The transformation follows pseudo-first-order kinetics, with debromination, hydroxylation, and chlorination being the main mechanisms . The compound-specific stable isotope analysis has been used to investigate these phototransformation mechanisms .

Pharmacokinetics

DecaBDE is extremely persistent, highly capable of bioaccumulation and food web bio magnification, and capable of long-distance transport . Little is known about the kinetics of pbdes, especially the highly brominated bde congeners .

Result of Action

DecaBDE is recognized as a hazardous and persistent pollutant . It has potential health risks due to its environmental persistence. The single congener of decaBDE, BDE-209, makes up over 90% of the market . It is now banned after being listed in pops chemicals by the stockholm convention .

Action Environment

DecaBDE is widely detected in the environment . Its phototransformation mechanisms vary in different media, with degradation rate in the following order: n-hexane > simulated seawater > MeOH:H2O . This suggests that environmental factors significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Decabromodiphenyl ether is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan . Then, it is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases .

Cellular Effects

Polybrominated diphenyl ethers (PBDEs) inhibit protein expression or accelerate protein degradation and increase membrane permeability and the release of Cl−, Na+, NH4+, arabinose, proteins, acetic acid, and oxalic acid . Pbdes increase the amounts of K+, Mg2+, PO43−, SO42−, and NO3− assimilated .

Molecular Mechanism

This compound undergoes debromination in the presence of microbe and zero-valent iron . The metabolites of PBDEs compete with thyroid hormones to bind to thyroid hormone receptors (TR) and thyroid hormone transport proteins .

Temporal Effects in Laboratory Settings

The degree of light exposure and delayed biodegradation processes can influence its persistence . The Deca Bromodiphenyl Ether (decaBDE) is extremely persistent, highly capable of bioaccumulation and food web bio magnification, and capable of long-distance transport .

Dosage Effects in Animal Models

In a study in which male and female Spartan rats were administered a single dose of either 2 mg L-1 or 48.2 mg L-1 commercial decaBDE by inhalation for 1 hour, all of the animals survived .

Metabolic Pathways

This compound is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan, and then, it is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene
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InChI

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
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InChI Key

WHHGLZMJPXIBIX-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
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Molecular Formula

C12Br10O, C12 Br10O
Record name DECABROMODIPHENYL OXIDE
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DSSTOX Substance ID

DTXSID9020376
Record name 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether
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Molecular Weight

959.2 g/mol
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Physical Description

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
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Record name Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo-
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Boiling Point

Decomposes at 425 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none
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Density

3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible)
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Mechanism of Action

T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported., The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day., DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents.
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Impurities

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species.
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Color/Form

Yellow prisms from toluene, White powder

CAS No.

1163-19-5
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Melting Point

569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Decabromodiphenyl ether?

A1: this compound has the molecular formula C12Br10O and a molecular weight of 959.2 g/mol. []

Q2: What are the analytical methods used to detect and quantify this compound?

A2: Common analytical techniques include gas chromatography coupled with mass spectrometry (GC-MS), often with electron capture negative ionization (ECNI) for enhanced sensitivity. High-performance liquid chromatography (HPLC) is also utilized. [, , ]

Q3: How stable is this compound under environmental conditions?

A3: While this compound is considered relatively persistent, research suggests it can undergo debromination, especially under solar irradiation, leading to the formation of lower brominated polybrominated diphenyl ethers (PBDEs). [, , ]

Q4: How does this compound enter the environment?

A4: Unintended release during manufacturing, leaching from products, and improper disposal contribute to its environmental presence, particularly near production facilities. [, ]

Q5: What is the evidence for long-range atmospheric transport of this compound?

A5: Sediment core analysis from lakes across North America reveals the presence of BDE-209 in recent sediment layers, with fluxes decreasing with increasing latitude, suggesting atmospheric transport. [, ]

Q6: How does this compound impact aquatic ecosystems?

A6: Studies show toxic effects on both phytoplankton and zooplankton. Notably, intermediate degradation products exhibit higher toxicity than the parent compound. [, ]

Q7: Does this compound bioaccumulate in organisms?

A7: Research on marine polychaete worms indicates that while BDE-209 can bioaccumulate, its bioavailability is influenced by sediment characteristics and the presence of other PBDE congeners. []

Q8: What are the potential health concerns associated with this compound exposure?

A8: Studies suggest potential links to endocrine disruption, developmental neurotoxicity, and hepatotoxicity. [, , , ]

Q9: How does this compound interact with the thyroid system?

A9: Recent research suggests that long-term exposure to BDE-209 may inhibit thyroid receptor beta (TRβ) expression and function, potentially contributing to thyroid dysfunction and tumorigenesis. []

Q10: Does this compound undergo metabolic transformation in living organisms?

A10: Yes, studies show that this compound can undergo debromination in various species, including mice, rats, and fish, leading to the formation of lower brominated PBDEs. [, , , ]

Q11: What are the potential effects of this compound on the liver?

A11: In vitro studies on rat liver cells indicate that exposure to BDE-209 can induce oxidative stress, mitochondrial dysfunction, and cell death, highlighting its hepatotoxic potential. []

Q12: What are some alternatives to this compound?

A12: Alternatives include other brominated flame retardants like decabromodiphenyl ethane (DBDPE) and non-halogenated options like organophosphorus compounds and intumescent systems. [, , ]

Q13: What are the challenges in replacing this compound?

A13: Factors include the established use of this compound, cost considerations, and the performance of alternatives in specific applications. []

Q14: Are there ways to remediate this compound contamination?

A14: Research suggests that phytoremediation, potentially enhanced by the introduction of specific microbes, could be a viable strategy for remediating contaminated sediments. [, ]

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